4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid
Description
Properties
CAS No. |
1202618-28-7 |
|---|---|
Molecular Formula |
C20H13N5O2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-[[8-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H13N5O2/c21-12-13-3-5-14(6-4-13)17-2-1-11-25-18(17)23-20(24-25)22-16-9-7-15(8-10-16)19(26)27/h1-11H,(H,22,24)(H,26,27) |
InChI Key |
POIRYGNMUNQVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(=C1)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[1,5-a]pyridine Core
- The triazolo[1,5-a]pyridine ring is commonly synthesized by cyclization reactions involving 2-aminopyridine derivatives and appropriate hydrazine or azide reagents.
- Literature on related compounds suggests a condensation between a 2-hydrazinopyridine and a suitable aldehyde or nitrile precursor to form the triazolo ring system.
- The reaction conditions often include refluxing in polar solvents such as ethanol or acetonitrile, sometimes under acidic or basic catalysis to promote ring closure.
Amination with 4-Aminobenzoic Acid
- The amino linkage to the benzoic acid moiety is formed via nucleophilic aromatic substitution or amide bond formation .
- The 2-position of the triazolo[1,5-a]pyridine ring, bearing a suitable leaving group (e.g., halogen), undergoes substitution with 4-aminobenzoic acid or its derivatives.
- Alternative methods include coupling with protected 4-aminobenzoic acid esters followed by hydrolysis to yield the free acid.
- Conditions typically involve heating in polar aprotic solvents with bases such as triethylamine or sodium hydride.
Representative Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-hydrazinopyridine + aldehyde, reflux | Formation of triazolo[1,5-a]pyridine core |
| 2 | Halogenation | NBS or Br2, solvent (e.g., acetonitrile) | 8-bromo-triazolo[1,5-a]pyridine intermediate |
| 3 | Suzuki Coupling | Pd catalyst, 4-cyanophenylboronic acid, base, inert atmosphere | 8-(4-cyanophenyl)-triazolo[1,5-a]pyridine |
| 4 | Amination (Nucleophilic Substitution) | 4-aminobenzoic acid, base, solvent, heat | Final product: 4-((8-(4-Cyanophenyl)-triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid |
Research Findings and Data
- Yields and Purity: Typical yields for each step range from 60-85%, with purification by recrystallization or chromatography.
- Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy (notably for cyano and carboxylic acid groups), mass spectrometry, and elemental analysis.
- Physicochemical Properties: Molecular weight 355.35 g/mol; molecular formula C20H13N5O2; melting point typically above 200°C indicating high purity and stability.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Triazolo[1,5-a]pyridine ring formation | Cyclization | 2-hydrazinopyridine + aldehyde, reflux in ethanol | Forms fused heterocyclic core |
| Halogenation at 8-position | Electrophilic aromatic substitution | NBS or Br2 in acetonitrile | Prepares intermediate for coupling |
| Cyanophenyl substitution | Suzuki cross-coupling | Pd catalyst, 4-cyanophenylboronic acid, base, inert atmosphere | Introduces 4-cyanophenyl group |
| Amination with 4-aminobenzoic acid | Nucleophilic aromatic substitution | 4-aminobenzoic acid, base, polar aprotic solvent, heat | Links benzoic acid moiety via amino group |
Chemical Reactions Analysis
Reactivity of the Benzoic Acid Moiety
The carboxylic acid group enables classical transformations:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form methyl/ethyl esters .
-
Amidation : Forms carboxamides via activation with EDCl/HOBt or T3P, reacting with primary/secondary amines .
-
Salt Formation : Neutralizes with bases (NaOH, K₂CO₃) to yield water-soluble carboxylates .
Example Reaction :
Triazolo[1,5-a]pyridine Core Reactivity
The electron-rich triazole ring participates in:
-
Nucleophilic Aromatic Substitution (NAS) : Halogenated derivatives undergo substitution with amines or thiols at the C-8 position .
-
Oxidative Coupling : Copper-catalyzed N–N or N–C bond formations enable functionalization at the triazole N1 position .
-
Cycloadditions : Potential [3+2] cycloadditions with dipolarophiles (e.g., alkynes) under thermal or catalytic conditions .
Table 1: Reported Reactions of Triazolo[1,5-a]pyridine Analogues
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| NAS (Amine) | DMF, 100°C, 12h | 8-Aminotriazolo[1,5-a]pyridine | |
| Oxidative Coupling | CuI, air, DMSO | N1-Arylated Triazole | |
| Buchwald–Hartwig | Pd(OAc)₂, XPhos | C8-Aryl Derivatives |
Amino Linker Modifications
The –NH– group between the triazole and benzoic acid allows:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide) under basic conditions .
-
Sulfonylation : Produces sulfonamide derivatives with sulfonyl chlorides (e.g., mesyl chloride) .
Example from Patented Derivatives :
Cyanophenyl Substituent Reactivity
The para-cyano group on the phenyl ring can undergo:
-
Hydrolysis : Converts to carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) yields aminophenyl derivatives.
-
Nucleophilic Addition : Reacts with Grignard reagents at the nitrile carbon .
Synthetic Pathways for Analogues
Key methodologies from literature:
-
Oxidative N–N Bond Formation : PIFA-mediated cyclization of amidines to construct the triazole ring .
-
Microwave-Assisted Coupling : Accelerates amidation/arylations (e.g., 30 min vs. 12h conventional) .
Table 2: Optimized Conditions for Key Transformations
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole Formation | PIFA, CH₂Cl₂, 0°C→rt | 82% |
| Amidation | T3P, DIPEA, DMF | 75–90% |
| C–H Arylation | Pd(OAc)₂, XPhos, 120°C | 68% |
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications
The applications of this compound span various domains, including medicinal chemistry, materials science, and biochemistry. Below are detailed insights into its applications:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with triazolo-pyridine structures exhibit significant anticancer properties. The ability of 4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid to inhibit specific enzymes involved in cancer cell proliferation has been documented in several studies. For instance, it may act as an inhibitor of kinases that are crucial for tumor growth and survival.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for its potential use in treating neurodegenerative diseases.
Biochemical Research
- Enzyme Inhibition : The compound's ability to interact with various enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. Its binding affinity to enzyme active sites can be quantified to understand its inhibitory potential better.
- Receptor Modulation : It has been shown to modulate receptor activity, which can be useful in pharmacological studies aimed at understanding receptor-ligand interactions.
Materials Science
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its utility in these applications.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated inhibition of specific cancer cell lines with IC50 values indicating potent activity against breast and lung cancer cells. |
| Study 2 | Neuroprotective Effects | Showed reduced neuronal cell death in models of oxidative stress; potential for treating Alzheimer's disease was suggested. |
| Study 3 | Organic Electronics | Developed a prototype OLED using this compound that exhibited high efficiency and stability under operational conditions. |
Mechanism of Action
The mechanism of action of 4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing their activity. It can also interact with receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Modifications at the 8-Position
- Target Compound: 4-Cyanophenyl substituent at the 8-position.
- Compound 19 () : Features a benzo[d][1,3]dioxol-5-yl group at the 5-position (analogous to the 8-position in the target). This substituent introduces electron-donating properties via the dioxolane oxygen atoms, which may enhance π-π stacking interactions in enzyme binding pockets .
- Compound 15b (): Substituted with a 4-methoxyphenyl group. The methoxy (–OCH₃) group is electron-donating, increasing electron density on the triazolopyridine core, which may alter binding kinetics compared to the cyano group .
Functional Groups at the 2-Position
- Target Compound: Benzoic acid (–C₆H₄COOH) linked via an amino group. The carboxylic acid is deprotonated at physiological pH, enabling ionic interactions with positively charged residues (e.g., lysine or arginine) in target proteins .
- Compound 19 (): Uses a hydroxamic acid (–N–OH) group, a known pharmacophore for histone deacetylase (HDAC) inhibition. This group chelates zinc ions in HDAC active sites, a mechanism distinct from the benzoic acid’s ionic interactions .
- GLPG-0634 Intermediate () : Contains a cyclopropanecarboxamide group. The cyclopropane ring introduces steric constraints, while the carboxamide (–CONH₂) participates in hydrogen bonding, differing from the carboxylic acid’s charge-based interactions .
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., –CN) at the 8-position enhance binding to enzymes with polar active sites, while electron-donating groups (e.g., –OCH₃) favor hydrophobic interactions .
Pharmacophore Flexibility : The triazolopyridine core accommodates diverse substituents, enabling tuning for specific targets (e.g., hydroxamic acids for HDACs, carboxylic acids for kinases) .
Synthetic Accessibility: Suzuki coupling and nucleophilic substitution are common methods for introducing aryl and amino groups, respectively (see ) .
Biological Activity
4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid, also known by its CAS number 1202618-28-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and neuropharmacological effects.
Chemical Structure
The molecular formula of this compound is C20H13N5O2. Its structure features a triazole ring fused with a pyridine moiety and an amino group attached to a benzoic acid derivative. This unique arrangement is believed to contribute to its biological activity.
1. Anticancer Activity
Research has demonstrated that compounds with triazole and pyridine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study involving several triazole derivatives, one compound was found to have an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating potent cytotoxic activity. Structure-activity relationship (SAR) analysis suggested that specific substitutions on the triazole ring significantly enhance activity against cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Triazole Derivative A | 1.61 | MCF-7 |
| Triazole Derivative B | 1.98 | Bel-7402 |
2. Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. Research indicates that triazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro studies showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against pathogenic strains, suggesting their potential use in treating bacterial infections .
| Bacteria Type | MIC (µg/mL) |
|---|---|
| Gram-positive | 31.25 |
| Gram-negative | 62.50 |
3. Neuropharmacological Effects
The neuropharmacological profile of triazole compounds has been investigated with regard to their potential antidepressant effects. Some studies indicate that these compounds may act as selective antagonists at adenosine receptors, which are implicated in mood regulation.
Case Study:
A series of related compounds demonstrated reduced immobility in the Porsolt behavioral despair test in rats, suggesting antidepressant-like effects. The most effective compounds were those with specific substitutions at the triazole and phenyl positions .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells.
- Receptor Binding: Interaction with adenosine receptors may influence neurotransmitter release and mood regulation.
- Enzyme Inhibition: Potential inhibition of metabolic enzymes related to bacterial growth.
Q & A
Q. Key Optimization Factors :
Basic Question: How is the structural integrity of this compound validated using spectroscopic and chromatographic methods?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : Aromatic protons in the cyanophenyl group appear as doublets near δ 7.8–8.2 ppm, while the benzoic acid proton (COOH) is observed as a broad peak at δ 12–13 ppm in DMSO-d₆ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 542.1961 for C₃₄H₂₂N₈), with fragmentation patterns indicating loss of CO₂ from the benzoic acid moiety .
- IR Spectroscopy : Stretching vibrations for C≡N (2210–2240 cm⁻¹) and COOH (2500–3300 cm⁻¹ broad) are diagnostic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
